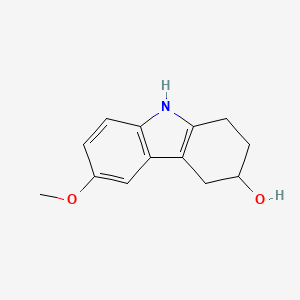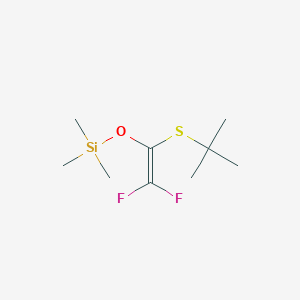
(Z)-7-Bromochroman-4-one Oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(Z)-7-Bromochroman-4-one Oxime is a chemical compound belonging to the class of oximes, which are characterized by the presence of the functional group -C=N-OH
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-7-Bromochroman-4-one Oxime typically involves the condensation of 7-bromochroman-4-one with hydroxylamine hydrochloride. The reaction is usually carried out in the presence of a base such as sodium acetate or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is heated under reflux conditions to facilitate the formation of the oxime.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products.
化学反応の分析
Types of Reactions: (Z)-7-Bromochroman-4-one Oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to the corresponding amine.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed:
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: (Z)-7-Bromochroman-4-one Oxime is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and can be used in the development of new synthetic methodologies.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for drug development.
Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an anticancer agent. Its ability to inhibit specific enzymes involved in cancer cell proliferation makes it a promising candidate for further research.
Industry: In the industrial sector, this compound is used in the production of advanced materials. Its incorporation into polymeric materials can enhance their properties, such as thermal stability and mechanical strength.
作用機序
The mechanism of action of (Z)-7-Bromochroman-4-one Oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with active sites of enzymes, leading to inhibition of their activity. This interaction can disrupt key biological pathways, resulting in the desired therapeutic effects. Additionally, the bromine atom can participate in halogen bonding, further stabilizing the interaction with the target molecule.
類似化合物との比較
Pralidoxime: An oxime used as an antidote for organophosphate poisoning.
Obidoxime: Another oxime with similar applications as pralidoxime.
HI-6: A potent oxime reactivator of acetylcholinesterase.
Uniqueness: (Z)-7-Bromochroman-4-one Oxime is unique due to its specific structural features, such as the presence of the bromine atom and the chromanone moiety. These features contribute to its distinct chemical reactivity and potential applications. Unlike other oximes, it offers a combination of properties that make it suitable for diverse applications in chemistry, biology, medicine, and industry.
特性
分子式 |
C9H8BrNO2 |
|---|---|
分子量 |
242.07 g/mol |
IUPAC名 |
N-(7-bromo-2,3-dihydrochromen-4-ylidene)hydroxylamine |
InChI |
InChI=1S/C9H8BrNO2/c10-6-1-2-7-8(11-12)3-4-13-9(7)5-6/h1-2,5,12H,3-4H2 |
InChIキー |
YHZFJOWUBRABGZ-UHFFFAOYSA-N |
正規SMILES |
C1COC2=C(C1=NO)C=CC(=C2)Br |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-Methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-amine](/img/structure/B8471283.png)





![N-{1-[2-(1H-Indol-3-yl)ethyl]piperidin-4-yl}urea](/img/structure/B8471320.png)







